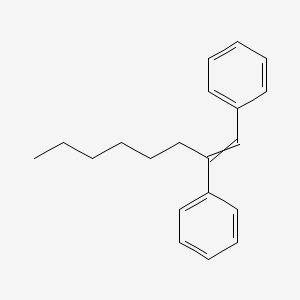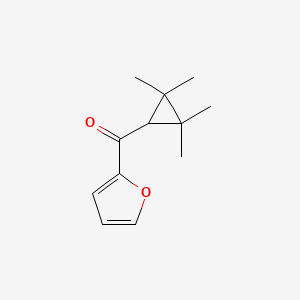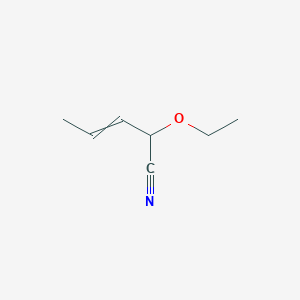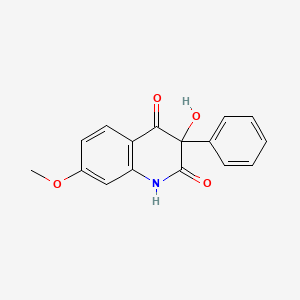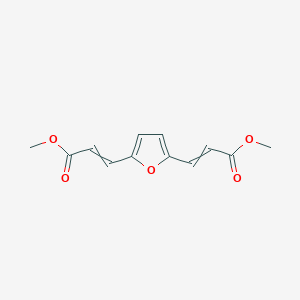
Dimethyl 3,3'-(furan-2,5-diyl)di(prop-2-enoate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 3,3’-(furan-2,5-diyl)di(prop-2-enoate) is an organic compound that features a furan ring substituted with two dimethyl ester groups at the 2 and 5 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 3,3’-(furan-2,5-diyl)di(prop-2-enoate) typically involves the esterification of 3,3’-(furan-2,5-diyl)diacrylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
On an industrial scale, the production of dimethyl 3,3’-(furan-2,5-diyl)di(prop-2-enoate) can be achieved through continuous flow processes. These methods offer advantages such as improved reaction efficiency, better control over reaction parameters, and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 3,3’-(furan-2,5-diyl)di(prop-2-enoate) undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Dimethyl 3,3’-(furan-2,5-diyl)di(prop-2-ol).
Substitution: Various substituted furan derivatives.
Aplicaciones Científicas De Investigación
Dimethyl 3,3’-(furan-2,5-diyl)di(prop-2-enoate) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of polymers and resins with enhanced properties.
Mecanismo De Acción
The mechanism of action of dimethyl 3,3’-(furan-2,5-diyl)di(prop-2-enoate)
Propiedades
Número CAS |
97271-31-3 |
|---|---|
Fórmula molecular |
C12H12O5 |
Peso molecular |
236.22 g/mol |
Nombre IUPAC |
methyl 3-[5-(3-methoxy-3-oxoprop-1-enyl)furan-2-yl]prop-2-enoate |
InChI |
InChI=1S/C12H12O5/c1-15-11(13)7-5-9-3-4-10(17-9)6-8-12(14)16-2/h3-8H,1-2H3 |
Clave InChI |
NLFGAIKFZYJHKS-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C=CC1=CC=C(O1)C=CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


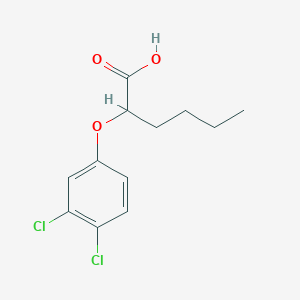
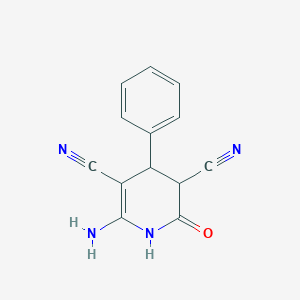
![Phenyl 2-[(3-phenylacryloyl)oxy]benzoate](/img/structure/B14341071.png)
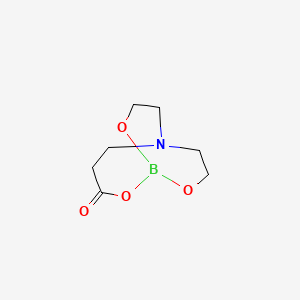
![4-[(2-Nitrophenyl)selanyl]morpholine](/img/structure/B14341087.png)
![6-[5-(6-Phenylhexanoyl)thiophen-2-yl]hexanoic acid](/img/structure/B14341088.png)
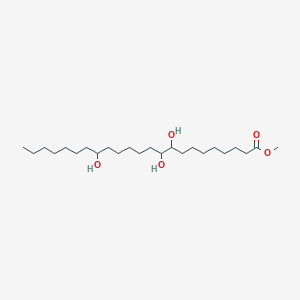

phosphane](/img/structure/B14341099.png)
![{Propane-1,3-diylbis[(3,4-diethyl-1H-pyrrole-1,2-diyl)]}dimethanol](/img/structure/B14341110.png)
